1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.3]hexane-1-carboxylic acid
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Overview
Description
“1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.3]hexane-1-carboxylic acid” is a chemical compound with the CAS Number: 2138565-56-5 . It has a molecular weight of 255.31 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is “this compound” and its InChI code is "1S/C13H21NO4/c1-11(2,3)18-10(17)14-8-13(9(15)16)7-12(13)5-4-6-12/h4-8H2,1-3H3,(H,14,17)(H,15,16)" .Physical and Chemical Properties Analysis
The compound is a powder stored at room temperature .Scientific Research Applications
Synthesis of Conformationally Rigid Spiro-linked Amino Acids
- A novel synthetic approach was developed for conformationally rigid spiro-linked amino acids, including analogues of glutamic acid and lysine. These compounds were synthesized from 3-methylidenecyclobutanecarbonitrile through a series of catalytic cycloadditions, reductions, and hydrolysis steps, demonstrating their potential as structural mimics of natural amino acids with restricted conformational flexibility (Yashin et al., 2019).
Modulators of GABAergic Cascades
- Research focused on the synthesis of new spiro[2.3]hexane amino acids, which act as conformationally restricted analogs of γ-aminobutyric acid (GABA). These compounds, including 5-aminospiro[2.3]hexanecarboxylic and 5-amino-spiro[2.3]hexanephosphonic acids, were synthesized as potential modulators of GABAergic cascades in the human central nervous system. The developed methods highlight the use of these compounds in neuroscience research (Yashin et al., 2017).
Novel Synthetic Routes and Applications
- Further studies have introduced convenient synthetic routes to spiro compounds, including spiro[indole-3,4′-piperidin]-2-ones, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid. These methodologies underline the versatility of tert-butoxycarbonyl-protected intermediates in synthesizing complex molecules with potential applications in medicinal chemistry and drug development (Freund & Mederski, 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing with plenty of soap and water if it comes into contact with skin .
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2.3]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-8-13(9(15)16)7-12(13)5-4-6-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBRSHOXDYPAMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC12CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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